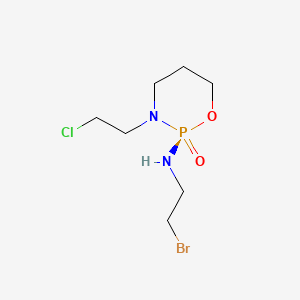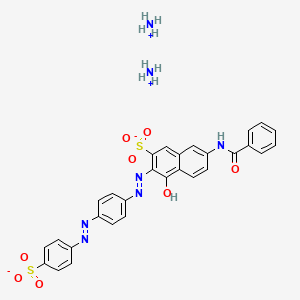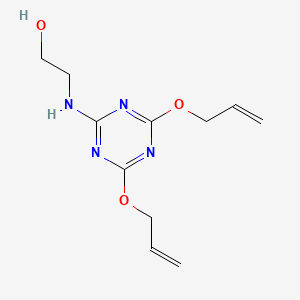
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of tellurium in its structure makes it particularly interesting for various scientific applications.
Méthodes De Préparation
The synthesis of Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- typically involves the reaction of phenyl tellurium trichloride with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of tellurium allows it to participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying complex biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- include other tellurium-containing heterocycles such as:
Benzothiazole: Known for its applications in medicinal chemistry and material science.
Benzoselenazole: Similar in structure but contains selenium instead of tellurium, with distinct chemical properties.
Benzimidazole: Widely used in pharmaceuticals, particularly as anthelmintic agents
Propriétés
Numéro CAS |
118137-62-5 |
|---|---|
Formule moléculaire |
C13H9Br2NTe |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1,1-dibromo-2-phenyl-1λ4,3-benzotellurazole |
InChI |
InChI=1S/C13H9Br2NTe/c14-17(15)12-9-5-4-8-11(12)16-13(17)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
ZUWBETZAUBBRPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)












![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
